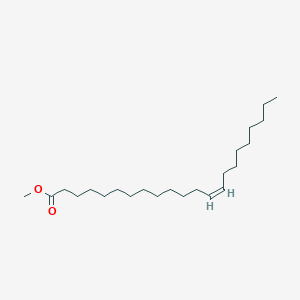

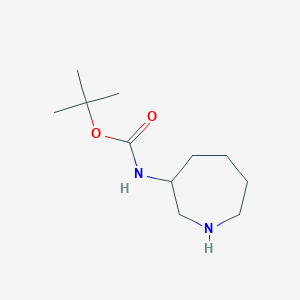

![molecular formula C6H4N2S B153566 Thiazolo[5,4-c]pyridine CAS No. 273-70-1](/img/structure/B153566.png)

Thiazolo[5,4-c]pyridine

Descripción general

Descripción

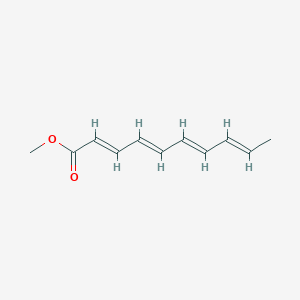

Thiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C6H4N2S . It has a molecular weight of 136.18 g/mol . The compound is also known by other names such as [1,3]thiazolo[5,4-c]pyridine .

Synthesis Analysis

Thiazolo[5,4-c]pyridine and its derivatives have been synthesized in various studies for their potential biological activities . For instance, one study reported the synthesis of a new series of thiazoles, pyridines, and pyrazoles based on the coumarin moiety .Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-c]pyridine has been analyzed in several studies . For instance, one study identified Thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors for overcoming Imatinib resistance .Chemical Reactions Analysis

Thiazolo[5,4-c]pyridine and its derivatives have been involved in various chemical reactions . For instance, one study reported the synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions .Physical And Chemical Properties Analysis

Thiazolo[5,4-c]pyridine has several computed properties including a molecular weight of 136.18 g/mol, a topological polar surface area of 54 Ų, and a complexity of 107 . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Cancer Research: c-KIT Inhibitors

Thiazolo[5,4-c]pyridine derivatives have been identified as potent c-KIT inhibitors, which are crucial in cancer research . These compounds are designed to overcome drug resistance in gastrointestinal stromal tumors (GIST) by inhibiting the c-KIT enzyme and c-KIT-activated cells, offering a new avenue for therapeutic intervention .

Material Science: Luminescent Applications

In material science, thiazolo[5,4-c]pyridine-based compounds are used in Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) for luminescent applications . These materials are promising for their potential use in chemical sensors due to their luminescent properties when responding to external stimuli .

Biochemistry: Antimicrobial and Anticancer Agents

The biochemistry field benefits from thiazolo[5,4-c]pyridine derivatives as they exhibit antimicrobial and anticancer properties . These compounds are synthesized to create new heterocyclic derivatives that are effective against various diseases and infections .

Agriculture: Herbicidal Activity

Thiazolo[5,4-c]pyridine scaffolds are key features in novel herbicidal lead structures . These compounds show strong herbicidal activity against commercially important weeds, contributing to the development of new weed control solutions in agriculture .

Environmental Science: Green Chemistry

Thiazolo[5,4-c]pyridine derivatives are synthesized using green solvents like sabinene, derived from biomass . This approach aligns with the principles of sustainable chemistry, aiming to reduce environmental impact while synthesizing valuable organic materials .

Analytical Chemistry: Luminescent Molecules

In analytical chemistry, thiazolo[5,4-c]pyridine compounds are part of luminescent molecules used in optoelectronic devices like OLEDs . They are studied for their emission properties, which can be modulated to enhance photoluminescence efficiency, making them suitable for various analytical applications .

Mecanismo De Acción

Target of Action

Thiazolo[5,4-c]pyridine derivatives have been identified as potent inhibitors of several key enzymes and receptors. One of the primary targets of Thiazolo[5,4-c]pyridine is the c-KIT receptor , a tyrosine kinase that plays a crucial role in cell survival and proliferation . Thiazolo[5,4-c]pyridine derivatives have also been reported to inhibit PI3Kα , a lipid kinase involved in cellular processes such as growth, proliferation, and survival .

Mode of Action

Thiazolo[5,4-c]pyridine derivatives interact with their targets by binding to the active site of the enzymes, thereby inhibiting their activity. For instance, these compounds can strongly inhibit the c-KIT V560G/D816V double mutant that is resistant to imatinib, a commonly used drug for gastrointestinal stromal tumors . The inhibition of PI3Kα by Thiazolo[5,4-c]pyridine derivatives leads to a decrease in its activity, which can result in reduced cell proliferation .

Biochemical Pathways

The inhibition of c-KIT and PI3Kα by Thiazolo[5,4-c]pyridine derivatives affects several biochemical pathways. The c-KIT receptor is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation and survival. Therefore, the inhibition of c-KIT can lead to the suppression of these pathways, resulting in decreased cell proliferation . Similarly, the inhibition of PI3Kα can disrupt the PI3K/AKT/mTOR pathway, leading to reduced cell growth and survival .

Pharmacokinetics

The design and synthesis of these compounds often aim to improve their bioavailability and selectivity towards their targets .

Result of Action

The molecular and cellular effects of Thiazolo[5,4-c]pyridine’s action primarily involve the inhibition of cell proliferation and survival. By inhibiting key enzymes like c-KIT and PI3Kα, these compounds can suppress cell growth and induce apoptosis . Moreover, some Thiazolo[5,4-c]pyridine derivatives have shown potent anticancer activity against various cancer cell lines .

Propiedades

IUPAC Name |

[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIMYVFGWKCROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562784 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-c]pyridine | |

CAS RN |

273-75-6 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing thiazolo[5,4-c]pyridines?

A1: Several synthetic approaches have been explored for thiazolo[5,4-c]pyridine synthesis. One method utilizes diethoxymethyl acetate to cyclize ortho-disubstituted aminopyridines, affording the desired thiazolo[5,4-c]pyridine structure . Another approach involves a novel ring transformation reaction using 2-aryl-6-imino-6H-1,3-thiazinecarboxylic ester hydroperchlorates as starting materials, reacting them with acceptor-substituted halomethanes to yield 2-arylthiazoles with a cyanoacetate group at position 4. Further modifications on this pathway can lead to the formation of thiazolo[5,4-c]pyridines . Additionally, directed metalation strategies have proven effective for synthesizing 2-substituted thiazolo[5,4-c]pyridines .

Q2: Can you describe a specific example of thiazolo[5,4-c]pyridine synthesis?

A2: Certainly. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be converted into a variety of 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. For instance, reacting the starting material with aromatic amines yields 5-aryl substituted derivatives, while employing monosubstituted hydrazines produces 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates .

Q3: Has the crystal structure of any thiazolo[5,4-c]pyridine derivative been determined?

A3: Yes, the crystal structure of 2-(methylthio)thiazolo[5,4-c]pyridine (C7H6N2S2) has been determined. It crystallizes in the orthorhombic system, specifically in the Pnma space group .

Q4: How do structural modifications on the thiazolo[5,4-c]pyridine scaffold influence its biological activity?

A4: Research suggests that attaching specific groups to the thiazolo[5,4-c]pyridine core can significantly alter its biological activity. For instance, incorporating a tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine or tetrahydro-thiazolo[5,4-c]pyridine nucleus, particularly when linked to triazoles containing nitrogen aromatic heterocycles, has been shown to enhance in vitro antifungal activity, broaden the spectrum of activity, and improve water solubility .

Q5: Are there any studies exploring the structure-activity relationship of thiazolo[5,4-c]pyridine derivatives as histamine H3 antagonists?

A5: Indeed, investigations have explored 4-n-propylpiperazine derivatives incorporating the thiazolo[5,4-c]pyridine moiety as potential histamine H3 receptor antagonists. Seven such derivatives have undergone X-ray crystallography to determine their low-temperature structures, providing valuable insights into their structure-activity relationships and potential for pharmaceutical applications .

Q6: Has thiazolo[5,4-c]pyridine been explored in the context of Met inhibition?

A6: Yes, researchers have successfully synthesized a tetrahydroimidazo-[2',1':2,3]thiazolo[5,4-c]pyridine derivative demonstrating Met inhibitory activity. This synthesis involved an alkylation-cyclocondensation reaction using an aminothiazole and nitrophenacyl bromide, followed by nitro group reduction and coupling with an N-acyl alanine derivative .

Q7: What about its application in solid pharmaceutical compositions?

A7: Research has explored the use of thiazolo[5,4-c]pyridine derivatives in solid pharmaceutical formulations. For instance, a diamine derivative containing a thiazolo[5,4-c]pyridine moiety has shown promise for such applications. The research focuses on enhancing the dissolution rate and stability of the active pharmaceutical ingredient by combining it with specific cellulose derivatives in a solid dosage form .

Q8: Are there any single-step synthetic methods for producing thiazolo[5,4-c]pyridine derivatives?

A8: Yes, a single-step synthesis of thiazolo[5,4-c]pyridines has been reported using a suitably substituted chloronitropyridine and either a thioamide or thiourea. This efficient method allows for the introduction of various substituents at the 2-position of the thiazolo[5,4-c]pyridine ring system .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

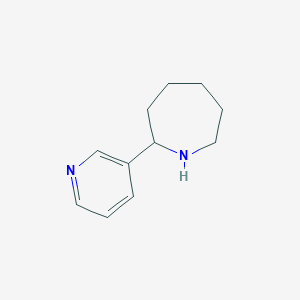

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

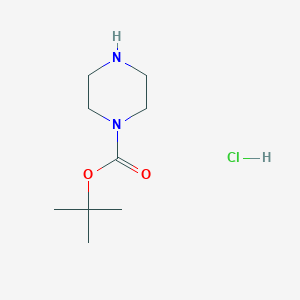

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

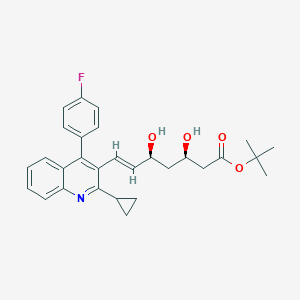

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)